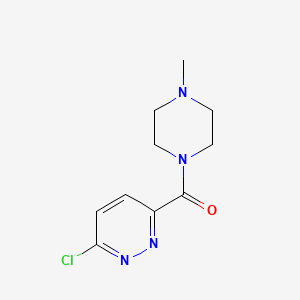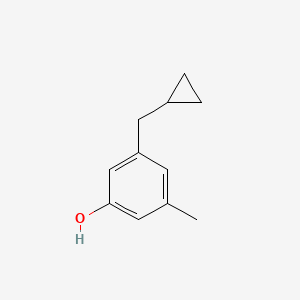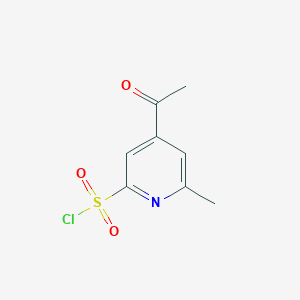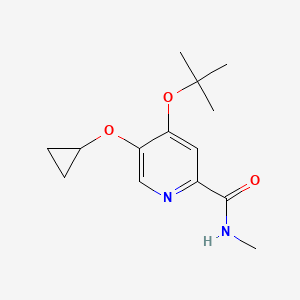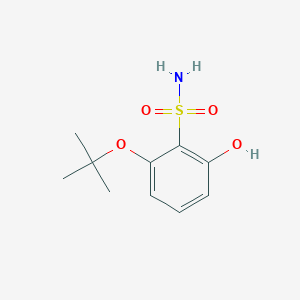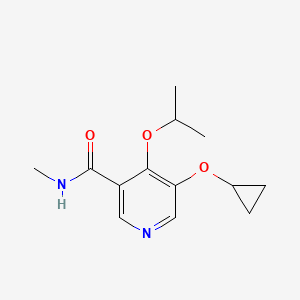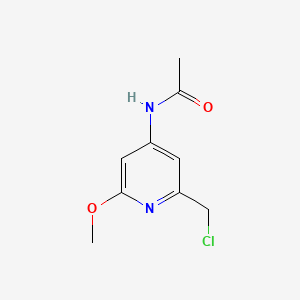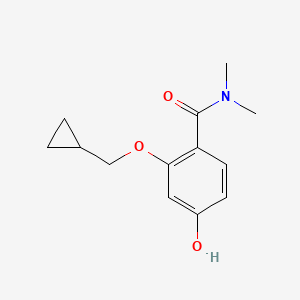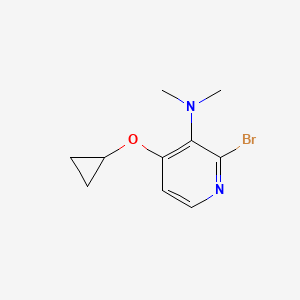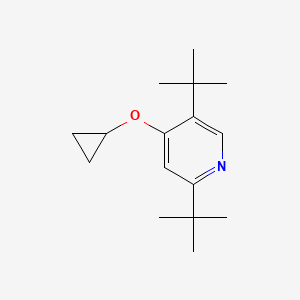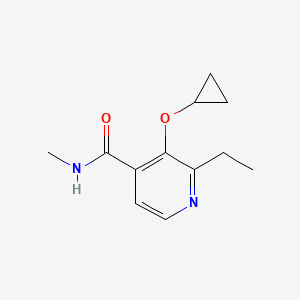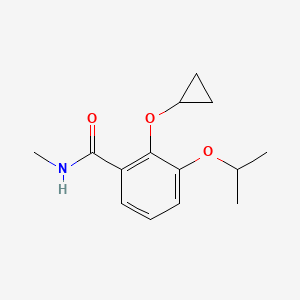
4-Cyclopropoxy-6-formylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-6-formylnicotinonitrile is an organic compound with the molecular formula C10H8N2O2 It is a derivative of nicotinonitrile, featuring a cyclopropoxy group at the 4-position and a formyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-6-formylnicotinonitrile typically involves the following steps:
Formation of the Nicotinonitrile Core: The core structure of nicotinonitrile can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and an appropriate leaving group.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions: 4-Cyclopropoxy-6-formylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Cyclopropyl alcohol, appropriate leaving groups
Major Products:
Oxidation: 4-Cyclopropoxy-6-carboxynicotinonitrile
Reduction: 4-Cyclopropoxy-6-formylaminonicotinonitrile
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropoxy-6-formylnicotinonitrile would depend on its specific application and the biological target it interacts with. Generally, the compound’s effects would be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes.
類似化合物との比較
4-Cyclopropoxy-6-methylnicotinonitrile: Similar structure but with a methyl group instead of a formyl group.
4-Cyclopropoxy-6-hydroxynicotinonitrile: Similar structure but with a hydroxyl group instead of a formyl group.
4-Cyclopropoxy-6-aminonicotinonitrile: Similar structure but with an amino group instead of a formyl group.
Uniqueness: 4-Cyclopropoxy-6-formylnicotinonitrile is unique due to the presence of both the cyclopropoxy and formyl groups, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
4-cyclopropyloxy-6-formylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-4-7-5-12-8(6-13)3-10(7)14-9-1-2-9/h3,5-6,9H,1-2H2 |
InChIキー |
TZMZNDFHJLOEFO-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=NC(=C2)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


